molecular formula C7H5ClINO B1424303 3-Chloro-5-iodobenzamide CAS No. 289039-28-7

3-Chloro-5-iodobenzamide

Cat. No. B1424303
M. Wt: 281.48 g/mol
InChI Key: NXXPITVTBXILBQ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzamide is an organic compound with the molecular formula C7H5ClINO . It has a molecular weight of 281.48 g/mol . It is also known by other names such as Benzamide, 3-chloro-5-iodo-, and DTXSID20698908 .


Molecular Structure Analysis

The IUPAC name for 3-Chloro-5-iodobenzamide is the same as its common name . Its InChI representation is InChI=1S/C7H5ClINO/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3H, (H2,10,11) . The Canonical SMILES representation is C1=C (C=C (C=C1Cl)I)C (=O)N .


Physical And Chemical Properties Analysis

3-Chloro-5-iodobenzamide has a molecular weight of 281.48 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 280.91044 g/mol . Its Topological Polar Surface Area is 43.1 Ų . It has a Heavy Atom Count of 11 . Its Formal Charge is 0 . Its Complexity is 165 .

Scientific Research Applications

Synthesis and Receptor Binding

  • 3-Chloro-5-iodobenzamide derivatives have been studied for their potential as radioligands for the 5-HT-3 receptor, a type of serotonin receptor. These derivatives displayed high affinity for the 5-HT-3 receptor, suggesting their potential utility in receptor studies and imaging (Hewlett et al., 1998).

Crystal Engineering

  • In crystal engineering, interactions involving 3-Chloro-5-iodobenzamide have been investigated. One study discussed molecular tapes mediated via hydrogen bonds and halogen bonds in complexes involving 3-Chloro-5-iodobenzamide, demonstrating its potential for designing complex molecular structures (Saha, Nangia, & Jaskólski, 2005).

Photocatalytic Degradation

  • 3-Chloro-5-iodobenzamide has been used in studies related to the photocatalytic degradation of environmental contaminants. For instance, its derivatives were employed as supports for titanium dioxide in the degradation of propyzamide, a herbicide, enhancing the mineralization rate and reducing toxic intermediates (Torimoto et al., 1996).

Molecular Docking and Simulation

  • In the field of drug discovery, 3-Chloro-5-iodobenzamide derivatives have been synthesized and analyzed using molecular docking and dynamic simulation studies. These compounds showed potential as antidiabetic agents, indicating their relevance in pharmaceutical research (Thakral, Narang, Kumar, & Singh, 2020).

Radioligand Therapy

  • 3-Chloro-5-iodobenzamide derivatives have also been explored in the context of radioligand therapy for cancer. For example, an aminoacridine derivative labeled with an Auger-emitting nuclide was studied for its DNA-binding properties and potential in treating disseminated disease (Kullberg et al., 2005).

Melanoma Imaging

properties

IUPAC Name

3-chloro-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXPITVTBXILBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698908
Record name 3-Chloro-5-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodobenzamide

CAS RN

289039-28-7
Record name 3-Chloro-5-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 3-chloro-5-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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